molecular formula C28H44O3 B1244982 stoloniferone E

stoloniferone E

カタログ番号: B1244982
分子量: 428.6 g/mol
InChIキー: RYMHLKHGLSCOPD-BONNHHEPSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Stoloniferone E is an ergostanoid.
stoloniferone E is a natural product found in Briareum violaceum and Clavularia viridis with data available.

特性

分子式

C28H44O3

分子量

428.6 g/mol

IUPAC名

(6R,8S,9S,10R,11R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-6,11-dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-one

InChI

InChI=1S/C28H44O3/c1-16(2)17(3)10-11-18(4)20-12-13-21-19-14-23(29)22-8-7-9-25(31)28(22,6)26(19)24(30)15-27(20,21)5/h7-9,16-21,23-24,26,29-30H,10-15H2,1-6H3/t17-,18+,19-,20+,21-,23+,24+,26+,27+,28+/m0/s1

InChIキー

RYMHLKHGLSCOPD-BONNHHEPSA-N

異性体SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2C[C@H](C4=CC=CC(=O)[C@]34C)O)O)C

正規SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CC(C3C2CC(C4=CC=CC(=O)C34C)O)O)C

同義語

stoloniferone E

製品の起源

United States

化学反応の分析

Structural Characteristics

Stoloniferone E belongs to the ergosterol family, characterized by a tetracyclic steroid backbone with specific functional modifications:

  • Core structure : A 28-carbon ergostane skeleton with a conjugated diene system in the B-ring.

  • Functional groups : A carbonyl group at C-1 and double bonds at C-2–C-3 or C-3–C-4, depending on isomerism .

  • Side chain : A hydroxylated alkyl chain at C-17, critical for membrane interactions .

Table 1: Key Structural Features of Stoloniferone E vs. Related Ergosterols

FeatureStoloniferone EStoloniferone OStoloniferone Q
Carbonyl PositionC-1C-1C-1
Double Bond PositionC-2–C-3C-2–C-3C-4–C-5
Side Chain ModificationC-17 hydroxylC-17 methylC-20 epoxide
Biological SourceMarine fungiRhizoctonia spp.Marine sponges

Chemical Reactivity and Reactions

Stoloniferone E participates in both enzymatic and non-enzymatic reactions, influenced by its functional groups and environmental conditions:

(A) Oxidation Reactions

  • C-1 Carbonyl Group : Acts as an electron sink, facilitating dehydrogenation under oxidative stress. In Rhizoctonia solani, this group undergoes reduction to a secondary alcohol during sclerotium formation, mediated by NADPH-dependent oxidoreductases .

  • Double Bond Isomerization : The C-2–C-3 double bond shifts to C-3–C-4 under UV exposure, forming a photo-isomer with altered bioactivity .

(B) Acid-Catalyzed Hydrolysis

  • Ester and Acetal Cleavage : In acidic environments (pH < 5.5), stoloniferone E’s side-chain esters hydrolyze to release free hydroxyl groups, a reaction critical for fungal membrane remodeling in lysosomal compartments .

(C) Enzymatic Modifications

  • Cytochrome P450 Hydroxylation : Fungal CYP450 enzymes introduce additional hydroxyl groups at C-22 and C-25, enhancing solubility for transport across hyphal membranes .

  • Glycosylation : UDP-dependent glycosyltransferases attach glucose moieties to the C-3 hydroxyl group, producing water-soluble derivatives for stress adaptation .

Biological Context and Metabolic Pathways

Stoloniferone E is integral to fungal development and stress responses:

  • Sclerotium Formation : In Rhizoctonia solani, stoloniferone E levels decrease during maturation, correlating with the suppression of N2-acetyl-L-ornithine and ergosterol biosynthesis .

  • Antioxidant Role : Scavenges reactive oxygen species (ROS) via conjugation of its double bonds with free radicals, preventing lipid peroxidation in marine fungi .

Synthetic and Analytical Insights

  • Total Synthesis : No full synthesis reported, but key fragments have been constructed via:

    • Julia–Kocienski Olefination : To establish the C-2–C-3 double bond .

    • Sharpless Epoxidation : For stereoselective side-chain functionalization .

  • Analytical Detection : Identified via HPLC-MS (m/z 457.3 [M+H]+) and NMR (δ 5.28 ppm, H-3; δ 205 ppm, C-1 carbonyl) .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the initial structural characterization of stoloniferone E?

  • Methodological Answer : Prioritize nuclear magnetic resonance (NMR) spectroscopy for elucidating carbon-hydrogen frameworks, complemented by high-resolution mass spectrometry (HR-MS) to confirm molecular mass and isotopic patterns. For crystalline derivatives, X-ray crystallography provides definitive stereochemical data. Ensure raw spectral data (e.g., δ-values, coupling constants) are tabulated with instrument parameters (e.g., magnetic field strength, solvent) to enhance reproducibility .

Q. How should researchers design a preliminary bioactivity screening protocol for stoloniferone E?

  • Methodological Answer : Use a tiered approach:

  • In vitro assays : Test cytotoxicity against standard cell lines (e.g., HEK293, HeLa) with positive/negative controls.
  • Dose-response curves : Include at least five concentration points (e.g., 1 nM–100 µM) and IC50 calculations.
  • Ethical compliance : For in vivo studies, adhere to institutional animal care protocols, specifying housing conditions, sample sizes, and endpoints. Document ethical approval codes and data anonymization procedures .

Q. What ethical considerations are critical when handling stoloniferone E in pharmacological studies?

  • Methodological Answer : For human-derived samples, pseudonymize data and store identifiers separately from research outputs. For animal studies, justify species selection and minimize cohort sizes using power analysis. Explicitly address stoloniferone E’s toxicity profile in risk assessments, referencing Safety Data Sheets (SDS) and disposal guidelines .

Advanced Research Questions

Q. How can contradictory bioactivity results for stoloniferone E across studies be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis to evaluate confounding variables:

  • Variable harmonization : Standardize metrics (e.g., IC50 vs. EC50) and adjust for batch effects (e.g., solvent purity, cell passage number).
  • Sensitivity analysis : Exclude outliers using Grubbs’ test or robust regression.
  • Publication bias assessment : Apply funnel plots or Egger’s regression to detect selective reporting .
    • Data Table Suggestion :
StudyBioassay TypeConcentration RangeAdjusted IC50 (µM)Confounders Identified
ACytotoxicity1–100 µM25.3 ± 2.1Solvent: DMSO > 0.1%

Q. What statistical frameworks are optimal for dose-response modeling of stoloniferone E’s effects?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to fit sigmoidal curves. Validate assumptions (e.g., homoscedasticity) via residual plots. For multi-parametric responses (e.g., gene expression), apply principal component analysis (PCA) to reduce dimensionality before modeling .

Q. How can multi-omics data (e.g., metabolomics, transcriptomics) be integrated to elucidate stoloniferone E’s mechanism of action?

  • Methodological Answer :

  • Pathway enrichment : Use tools like MetaboAnalyst or GSEA to identify overrepresented pathways (e.g., apoptosis, oxidative stress).
  • Network pharmacology : Construct compound-target-disease networks using STRING or Cytoscape.
  • Validation : Cross-reference omics findings with targeted biochemical assays (e.g., caspase-3 activation for apoptosis) .

Methodological Best Practices

  • Data Reprodubility : Archive raw datasets (spectra, chromatograms) in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata .
  • Conflict Resolution : For conflicting structural assignments, collaborate with independent labs for blind re-analysis .
  • Research Question Refinement : Use the P-E/I-C-O framework (Population, Exposure/Intervention, Control, Outcome) to narrow scope. Example:

    “Does stoloniferone E (E) reduce inflammatory cytokine release (O) in LPS-stimulated macrophages (P) compared to dexamethasone (C)?” .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
stoloniferone E
Reactant of Route 2
stoloniferone E

試験管内研究製品の免責事項と情報

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